molecular formula C21H23N3OS3 B2437928 N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223966-16-2

N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2437928
CAS No.: 1223966-16-2
M. Wt: 429.62
InChI Key: VPCBMPREKIQNQG-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a fascinating chemical compound with potential applications across multiple fields. Its unique structure consists of a methylthio phenyl group, a thiophenyl group, and a spiro diazaspiro ring system, which collectively confer distinctive chemical properties.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS3/c1-26-16-8-5-7-15(13-16)22-18(25)14-28-20-19(17-9-6-12-27-17)23-21(24-20)10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCBMPREKIQNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with appropriately substituted phenyl and thiophene derivatives.

  • Key Reaction Steps: : The synthetic process typically involves:

    • Formation of the spiro diazaspiro ring structure through cyclization reactions.

    • Introduction of the methylthio group via thiomethylation.

    • Coupling of the thiophenyl and diazaspiro components through thioacylation.

  • Conditions: : Typical conditions include the use of solvents like dichloromethane, base catalysts, and controlled temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis might be scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. Automated systems and stringent quality control measures ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce sulfone or sulfoxide groups.

  • Reduction: : Reductive reactions might reduce the diazaspiro ring, affecting its overall stability and reactivity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the phenyl or thiophenyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Products with modified diazaspiro structures.

  • Substitution: : Derivatives with varied substituents on the phenyl and thiophenyl rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal catalysis, enhancing reaction efficiency.

  • Material Science:

Biology

  • Drug Development: : Investigated for its potential as a bioactive molecule targeting specific enzymes or receptors.

  • Biochemistry: : Utilized in studies to understand protein-ligand interactions.

Medicine

  • Therapeutics: : Potential use in developing drugs for treating diseases related to the molecular targets it interacts with.

Industry

  • Fine Chemicals: : Applied in the synthesis of fine chemicals and intermediates for other industrial processes.

Mechanism of Action

N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects through interaction with specific molecular targets:

  • Binding: : The spiro diazaspiro ring system may bind to active sites of enzymes or receptors.

  • Pathways: : Modulates biochemical pathways by either inhibiting or activating target molecules.

  • Cellular Effects: : Induces cellular responses that can lead to therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Unique Features

  • Spiro Diazaspiro Ring: : Unique among similar compounds, offering distinctive binding properties.

  • Thio Functional Groups: : Presence of multiple thio groups enhances reactivity.

Similar Compounds

  • N-(3-(methylthio)phenyl)-2-(thioacetamido)acetamide: : Lacks the spiro ring structure but shares similar functional groups.

  • Thiophene-based Diazaspiro Compounds: : Similar in having thiophene and diazaspiro structures but differ in substituent groups.

  • Thioacetamide Derivatives: : Compounds with thioacetamide functionality but varied aromatic groups.

From synthesizing its complex structure to exploring its vast applications, N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-dien-2-yl)thio)acetamide stands as a testament to the ingenuity and potential of modern chemistry

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A methylthio group attached to a phenyl ring.
  • A thioacetamide moiety linked to a diazaspiro framework, which is known for its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar scaffolds in exhibiting anticancer properties. For instance, 1,3,4-thiadiazole derivatives have shown significant activity against various cancer cell lines, indicating that the thioether and diazaspiro groups may enhance such effects through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Testing

In vitro assays conducted on related compounds have demonstrated:

  • IC50 values in the micromolar range against several cancer cell lines.
  • Mechanisms of action involving inhibition of key signaling pathways associated with cancer progression.
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest

Anti-inflammatory Properties

Compounds similar to N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have also been investigated for anti-inflammatory effects. These studies suggest that the thioether linkage may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .

Soluble Epoxide Hydrolase Inhibition

Research indicates that derivatives of the diazaspiro framework can act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that regulate inflammation and pain . This inhibition could lead to therapeutic applications in managing hypertension and inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Moderate bioavailability.
  • A favorable safety profile at therapeutic doses.

Safety Profile Assessment

Toxicological assessments have shown that related compounds exhibit low cytotoxicity in normal cell lines, suggesting a selective action against cancerous cells .

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